Stearyldimethylbenzylammonium chloride chemical structure and properties
Stearyldimethylbenzylammonium chloride chemical structure and properties
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of Stearyldimethylbenzylammonium chloride. It is intended for researchers, scientists, and professionals in drug development and related fields.
Chemical Structure and Identification
Stearyldimethylbenzylammonium chloride, also known as Stearalkonium chloride or Benzyldimethylstearylammonium chloride, is a quaternary ammonium compound. Its structure consists of a central nitrogen atom covalently bonded to a stearyl group (an 18-carbon alkyl chain), two methyl groups, and a benzyl group. The positive charge on the quaternary nitrogen is balanced by a chloride anion.
Chemical Structure:
Caption: Chemical structure of Stearyldimethylbenzylammonium chloride.
Physicochemical Properties
Stearyldimethylbenzylammonium chloride is a cationic surfactant with a variety of industrial and cosmetic applications.[1] Its physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 122-19-0 | [2][3][4] |
| Molecular Formula | C₂₇H₅₀ClN | [2][3] |
| Molecular Weight | 424.1 g/mol | [2] |
| Appearance | White to light yellow crystalline solid or thick liquid with a mild odor. | [1][2] |
| Melting Point | 54-56 °C | [3] |
| Boiling Point | Decomposes at 120 °C | [2] |
| Solubility | Soluble in water (4000 g/L at 20°C), ethanol, propanol, and ethylene glycol.[3][4] | |
| Density | > 1.1 g/cm³ at 20 °C | [2] |
| logP (Octanol-Water Partition Coefficient) | 3.23 | [2] |
Synthesis and Manufacturing
The primary method for synthesizing Stearyldimethylbenzylammonium chloride is through the quaternization of dimethyl-n-octadecylamine with benzyl chloride.[2]
Experimental Protocol: Synthesis
This protocol describes a general procedure for the synthesis of Stearyldimethylbenzylammonium chloride.
Materials:
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Dimethyl octadecylamine
-
Benzyl chloride
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Reaction kettle with heating and stirring capabilities
-
pH meter
Procedure:
-
Charge the reaction kettle with dimethyl octadecylamine.
-
Heat the dimethyl octadecylamine to 80-85 °C with constant stirring.
-
Slowly add benzyl chloride to the reaction mixture over a period of 1.5 to 2 hours, maintaining the temperature between 80-90 °C.
-
After the addition is complete, increase the temperature to 100-105 °C.
-
Hold the reaction at this temperature for several hours, periodically taking samples to measure the pH of a 1% aqueous solution.
-
The reaction is considered complete when the pH of the 1% aqueous solution reaches 6.0-6.5.
-
Cool the reaction mixture to 60 °C before discharging the final product.
Caption: Workflow for the synthesis of Stearyldimethylbenzylammonium chloride.
Analytical Methods
The analysis of Stearyldimethylbenzylammonium chloride, as a quaternary ammonium compound, can be performed using liquid chromatography-mass spectrometry (LC-MS/MS). Sample preparation often involves a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based extraction method.
Experimental Protocol: Analysis by LC-MS/MS
This protocol provides a general guideline for the extraction and analysis of Stearyldimethylbenzylammonium chloride from a given matrix.
Materials:
-
Sample matrix
-
Acetonitrile
-
Water (LC-MS grade)
-
QuEChERS extraction salts
-
Centrifuge
-
LC-MS/MS system with a suitable C18 column
Procedure:
-
Extraction:
-
Homogenize the sample.
-
To a known amount of the homogenized sample, add acetonitrile and the appropriate QuEChERS extraction salt packet.
-
Shake vigorously for 1 minute.
-
Centrifuge at a high speed to separate the layers.
-
-
Sample Cleanup (if necessary):
-
An aliquot of the supernatant may be subjected to dispersive solid-phase extraction (d-SPE) for cleanup, depending on the matrix.
-
-
LC-MS/MS Analysis:
-
Dilute the final extract with a suitable solvent (e.g., acetonitrile/water mixture).
-
Inject the diluted extract into the LC-MS/MS system.
-
Separate the analyte using a gradient elution on a C18 column.
-
Detect and quantify using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
-
Caption: General workflow for the analysis of Stearyldimethylbenzylammonium chloride.
Mechanism of Action and Applications
Antimicrobial Mechanism of Action
As a cationic surfactant, the primary mechanism of antimicrobial action for Stearyldimethylbenzylammonium chloride involves the disruption of microbial cell membranes.[2] The positively charged headgroup of the molecule electrostatically interacts with the negatively charged components of the bacterial cell membrane, such as phospholipids and teichoic acids. This interaction leads to the insertion of the long hydrophobic stearyl chain into the lipid bilayer, disrupting its integrity. The subsequent loss of membrane potential, leakage of essential cytoplasmic components, and eventual cell lysis result in the death of the microorganism.
Caption: Logical flow of the antimicrobial action of Stearyldimethylbenzylammonium chloride.
Applications
Stearyldimethylbenzylammonium chloride has a wide range of applications owing to its surfactant and antimicrobial properties.
-
Cosmetics and Personal Care: It is used as an antistatic agent, preservative, and surfactant in hair conditioners, lotions, and other cosmetic formulations.[5]
-
Textile Industry: It functions as a fabric softener and dyeing assistant for acrylic fibers.[2][4]
-
Disinfectants: Its antimicrobial properties make it an active ingredient in disinfectants for surfaces and equipment.[2]
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Drug Development: In the field of drug development, Stearyldimethylbenzylammonium chloride has been investigated for its potential in modifying the surface of nanoparticles to enhance drug delivery systems.[2] Its surfactant properties can be utilized to improve the solubility and bioavailability of poorly water-soluble drugs.
Safety and Handling
Stearyldimethylbenzylammonium chloride can cause skin and eye irritation at high concentrations.[2] When heated to decomposition, it may emit toxic fumes of nitrogen oxides and hydrogen chloride.[6] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this chemical. For detailed safety information, refer to the Safety Data Sheet (SDS).
References
- 1. Benzyldimethylstearylammonium chloride | C27H50N.Cl | CID 31204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy Stearyldimethylbenzylammonium chloride | 89004-38-6 [smolecule.com]
- 3. keruichemical.com [keruichemical.com]
- 4. Reliable Chemical Trading Partner, Professional Stearyl Dimethyl Benzyl Ammonium Chloride Supply [methylbenzoate-benzoicacid.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. eurl-pesticides.eu [eurl-pesticides.eu]
